Methyl 5-bromo-6-hydroxynicotinate
Overview
Description
Methyl 5-bromo-6-hydroxynicotinate is a chemical compound with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 g/mol . It is a derivative of nicotinic acid, featuring a bromine atom at the 5-position and a hydroxyl group at the 6-position on the pyridine ring, with a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-6-hydroxynicotinate can be synthesized through various synthetic routes. One common method involves the bromination of methyl nicotinate followed by hydroxylation. The reaction typically uses bromine as the brominating agent and a suitable solvent such as acetic acid. The hydroxylation step can be achieved using hydrogen peroxide or other oxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and hydroxylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-6-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 5-bromo-6-oxo-nicotinate.
Reduction: Formation of methyl 6-hydroxynicotinate.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-bromo-6-hydroxynicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of methyl 5-bromo-6-hydroxynicotinate involves its interaction with specific molecular targets and pathways. The hydroxyl and bromine functional groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-6-methoxynicotinate
- Ethyl 5-bromo-6-hydroxynicotinate
- 5-Bromo-6-hydroxynicotinic acid
- 5-Bromo-6-hydroxypicolinic acid
Uniqueness
Methyl 5-bromo-6-hydroxynicotinate is unique due to its specific substitution pattern on the nicotinic acid scaffold. The presence of both bromine and hydroxyl groups at specific positions imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 5-bromo-6-oxo-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMVACLRBBJYIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377399 | |
Record name | Methyl 5-bromo-6-hydroxynicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
381247-99-0 | |
Record name | Methyl 5-bromo-6-hydroxynicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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